5-Fluoro-2-methylquinazolin-7-amine
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Overview
Description
Molecular Structure Analysis
Quinazolinones, including 5-Fluoro-2-methylquinazolin-7-amine, have a double-ring structure with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . For a detailed molecular structure analysis, tools like MolView and ChemSpider can be used.Scientific Research Applications
Antidepressant-like Effects
5-Fluoro-2-methylquinazolin-7-amine and its derivatives have been studied for their potential antidepressant-like effects. For instance, 7-fluoro-1,3-diphenylisoquinoline-1-amine, a related compound, demonstrated antidepressant-like action in mice, mediated mostly by serotonergic and dopaminergic systems (Pesarico et al., 2014). Another study found that 7-Fluoro-1,3-diphenylisoquinoline-1-amine reversed the reduction in self-care behavior induced by maternal separation stress in rats by modulating glutamatergic/GABAergic systems (Pesarico et al., 2017).
Antibacterial Properties
Quinazolin-7-amine derivatives have been explored for their antibacterial properties. A study on new 8-nitrofluoroquinolone derivatives found them to exhibit interesting antibacterial activity against gram-positive and/or gram-negative strains (Al-Hiari et al., 2007).
Anticancer Potential
The compound has shown promise in cancer research. N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative, was identified as a potent apoptosis inducer and efficacious anticancer agent with high blood-brain barrier penetration (Sirisoma et al., 2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives also revealed their effectiveness against human breast tumor cell lines (Zhang et al., 2007).
Other Applications
- Molecular Docking for Anticancer Properties: Indole-aminoquinazolines, derived from quinazolin-7-amine, showed significant cytotoxicity against various cancer cell lines and were studied through molecular docking (Mphahlele et al., 2018).
- Neuroimaging: [18 F]MK-6240, a novel PET radiopharmaceutical for detecting human neurofibrillary tangles, has been successfully synthesized for human PET studies (Collier et al., 2017).
properties
IUPAC Name |
5-fluoro-2-methylquinazolin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c1-5-12-4-7-8(10)2-6(11)3-9(7)13-5/h2-4H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXAUKJTMJFEQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(=CC(=CC2=N1)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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